molecular formula C17H15BrN2O2S2 B2696305 4-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide CAS No. 863511-69-7

4-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2696305
CAS No.: 863511-69-7
M. Wt: 423.34
InChI Key: MUGYBDSOGQYKQO-UHFFFAOYSA-N
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Description

4-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a bromine atom, a phenylthiazole moiety, and a benzenesulfonamide group. It has garnered interest in scientific research due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of reagents such as bromine, thionyl chloride, and sulfonamide derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride for redox reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Properties

IUPAC Name

4-bromo-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2S2/c18-14-6-8-16(9-7-14)24(21,22)19-11-10-15-12-23-17(20-15)13-4-2-1-3-5-13/h1-9,12,19H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGYBDSOGQYKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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